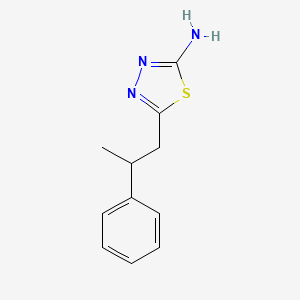

5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(12)15-10/h2-6,8H,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDRLIUGQBKIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NN=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321232 | |

| Record name | 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100988-20-3 | |

| Record name | 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylpropylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the phenylpropyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole ring.

Scientific Research Applications

Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities, such as sensors or electronic devices.

Mechanism of Action

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and electronic properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity of the thiadiazole ring, influencing binding to biological targets .

Anticancer Activity

- Schiff Base Derivatives : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives exhibit potent activity against breast cancer (MCF7 cell line, IC₅₀: 1.28 µg/mL) due to thiophene and fluorophenyl moieties enhancing π-π stacking with cellular targets .

- Indole-Substituted Analogs : 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives show PIM2 kinase inhibition, with computational models highlighting hydrophobic interactions .

Anticonvulsant Activity

- Chlorophenyl Derivatives: 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine demonstrates ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), attributed to halogen-mediated CNS penetration .

Antibacterial Activity

- Pyridine-Substituted Analogs : N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine exhibits strong binding to FabH enzyme (binding energy: -9.2 kcal/mol), crucial for bacterial fatty acid synthesis .

Biological Activity

5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered interest due to their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential as a pharmacological agent.

Synthesis and Characterization

The synthesis of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate alkyl or aryl halides. The compound's structure can be confirmed using various spectroscopic methods such as IR and NMR spectroscopy. For instance, the FT-IR spectrum typically shows characteristic peaks for the thiadiazole ring and amine functionalities.

Table 1: Characterization Data of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4S |

| Molecular Weight | 252.36 g/mol |

| Melting Point | 158 - 160 °C |

| IR (cm⁻¹) | 3200 (N-H), 1600 (C=N) |

| NMR (δ ppm) | 2.15 (CH₂), 7.0-7.4 (Ar) |

Biological Activity

Research has indicated that thiadiazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. The specific biological activities of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine have been evaluated in various studies.

Antimicrobial Activity

One significant area of research is the antimicrobial activity of this compound against various pathogens. Studies have shown that derivatives containing the thiadiazole moiety possess potent antimicrobial properties.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine | E. coli | 32 |

| S. aureus | 25 | |

| C. albicans | 40 |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In addition to its antimicrobial properties, studies have also explored the potential anticancer effects of thiadiazole derivatives. For example, compounds similar to 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of thiadiazole derivatives on Hep G2 liver cancer cells. The results indicated that compounds with higher lipophilicity exhibited enhanced cytotoxicity compared to their less lipophilic counterparts.

The mechanism by which thiadiazole derivatives exert their biological effects is not fully understood but is believed to involve interference with cellular processes such as DNA replication and protein synthesis. The presence of the amine group in these compounds may enhance their ability to interact with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.